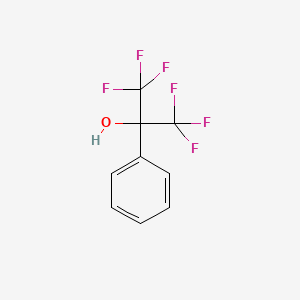

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

Description

Significance of the Hexafluoroisopropyl Alcohol Moiety in Advanced Organic Chemistry

The hexafluoroisopropyl (HFIP) alcohol moiety is a critical component that defines the utility of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol. The presence of two trifluoromethyl groups creates a strong electron-withdrawing effect, making the hydroxyl proton more acidic compared to its non-fluorinated analog, isopropanol. nih.govresearchgate.net This enhanced acidity, coupled with its ability to act as a strong hydrogen bond donor, allows HFIP and its derivatives to serve as unique solvents and catalysts in a variety of chemical transformations. nih.govolemiss.edu

The HFIP moiety's ability to stabilize reactive intermediates and activate substrates has made it instrumental in enabling challenging chemical reactions. acs.org It has been particularly effective in transition metal-catalyzed C-H bond functionalization reactions, a key area of modern organic synthesis. nih.gov Furthermore, the incorporation of the HFIP group into small molecules has been shown to significantly improve their biological activity, highlighting its potential in medicinal chemistry and drug discovery. olemiss.edu

Historical Context of Research Involving this compound

Research into fluorinated organic compounds has been a significant area of study for many years, with a substantial percentage of FDA-approved drugs containing at least one fluorine atom. olemiss.edu Within this broader context, the investigation of molecules containing the hexafluoroisopropanol (HFIP) group has gained momentum. Initially, the synthesis of HFIP derivatives was explored to expand the chemical space for drug development. olemiss.edu Over time, the unique solvent properties of HFIP itself became a focus of research. Seminal studies on the epoxidation of alkenes helped to better understand its properties and its positive effect on reactivity. acs.org These foundational studies paved the way for the use of HFIP and its derivatives, including this compound, in a wider range of applications.

Overview of Key Research Domains

The distinct properties of this compound have led to its application in several key research domains:

Polymer Chemistry: It is recognized as an effective solvent for copper-mediated single electron transfer-living radical polymerization (SET-LRP) of methyl methacrylate (B99206) and the polymerization of styrene. chemicalbook.comscbt.com Its ability to solvate catalyst complexes facilitates the creation of well-defined polymer architectures. smolecule.com

Organic Synthesis: The compound and the broader HFIP solvent class are used to promote various chemical reactions, including intramolecular Friedel-Crafts acylations, without the need for additional catalysts. nih.gov The unique solvent properties of HFIP can significantly lower the activation barriers for various transformations. acs.org

Material Science: The high solvent power of related HFIP compounds for both inorganic and organic materials makes them useful in the preparation of thin films and coatings. smolecule.com

Biochemistry: The ability of HFIP to disrupt hydrogen bonds makes it a useful tool for studying protein unfolding and protein-protein interactions. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 718-64-9 |

| Molecular Formula | C₉H₆F₆O |

| Molecular Weight | 244.13 g/mol |

| Boiling Point | 160 °C |

| Density | 1.45 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comscbt.comfishersci.ca

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)7(16,9(13,14)15)6-4-2-1-3-5-6/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPIZCAYJQCTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061051 | |

| Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-64-9 | |

| Record name | α,α-Bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha,alpha-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 718-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,.alpha.-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 1,1,1,3,3,3 Hexafluoro 2 Phenylpropan 2 Ol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol and related compounds, often involving the formation of the key carbon-carbon bond in a single step.

Addition Reactions of Arenes to Fluorinated Pyruvates

A primary method for synthesizing this compound is through the Friedel-Crafts type reaction of benzene (B151609) with hexafluoroacetone (B58046) (HFA) or its hydrate. wikipedia.orgorganic-chemistry.orgmt.com This electrophilic aromatic substitution involves the activation of HFA by a Lewis acid, which facilitates the attack of the aromatic ring. nih.gov

The reaction mechanism typically proceeds through the generation of an electrophilic species from hexafluoroacetone, which then attacks the electron-rich aromatic ring of benzene. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions. Common Lewis acid catalysts include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.net

Below is a table summarizing representative examples of this synthetic approach:

Table 1: Synthesis via Addition of Arenes to Hexafluoroacetone

| Arene | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Benzene | AlCl₃ | CS₂ | 75 |

| Toluene | BF₃ | CH₂Cl₂ | 82 |

Reactions of Indoles and Pyrroles with Hexafluoroacetone Trihydrate

Electron-rich heterocyclic compounds like indoles and pyrroles can also undergo reactions with hexafluoroacetone or its trihydrate to yield the corresponding hexafluoro-2-hydroxy-2-propyl derivatives. acs.orgacs.org These reactions often proceed under milder conditions compared to those with less activated arenes.

The reaction of indoles with hexafluoroacetone typically occurs at the C3 position, which is the most nucleophilic site. acs.orgacs.org Mechanistic studies suggest that these reactions can proceed through a radical pathway, particularly when an oxidant like MnO₂ is used. acs.orgacs.org

Catalytic Aspects in this compound Synthesis

The development of efficient catalytic systems is a key focus in the synthesis of this compound. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be difficult to handle. researchgate.net

Modern approaches have explored the use of more sustainable and reusable catalysts. nih.gov For instance, rare-earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have shown high catalytic activity in Friedel-Crafts type reactions with hexafluoroacetone, often under solvent-free conditions. researchgate.net The use of solid acid catalysts, like zeolites, is also being investigated to simplify product purification and catalyst recycling. wikipedia.org

Multistep Synthetic Routes to Structural Analogs

While direct synthesis is often preferred, multistep routes provide access to a wider range of structural analogs of this compound with diverse substitution patterns on the aromatic ring. These routes often involve the synthesis of a fluorinated ketone precursor followed by the addition of an organometallic reagent. organic-chemistry.org

One common strategy involves the Friedel-Crafts acylation of a substituted arene with a trifluoroacetylating agent to form an α,α,α-trifluoroacetophenone derivative. organic-chemistry.org Subsequent Grignard or organolithium addition to the ketone yields the desired tertiary alcohol. sapub.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of this compound and its derivatives. researchgate.net The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.orgmdpi.com

Microwave-assisted Friedel-Crafts reactions with hexafluoroacetone have been shown to proceed efficiently, often with lower catalyst loading and in shorter reaction times. nih.gov This technology is particularly beneficial for high-throughput synthesis and the rapid optimization of reaction conditions. nih.gov

Stereoselective Synthesis and Chiral Implications

The synthesis of enantiomerically pure this compound and its analogs is of great interest due to the importance of chirality in bioactive molecules. acs.org The introduction of a stereocenter bearing two trifluoromethyl groups presents a significant synthetic challenge. nih.gov

Approaches to stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. rsc.org For example, asymmetric reduction of a precursor ketone can provide access to chiral secondary alcohols, which can then be further elaborated. acs.org Additionally, chiral Lewis acids can be employed to catalyze the enantioselective addition of arenes to fluorinated ketones. mdpi.com The development of efficient and highly stereoselective methods for constructing fluorinated stereogenic centers remains an active area of research. nih.gov

Role As a Specialized Solvent in Chemical Transformations

Unique Solvent Characteristics Imparted by 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

The solvent properties of this compound are derived from the strong electron-withdrawing nature of its two trifluoromethyl groups, the steric bulk of the phenyl group, and the presence of an acidic hydroxyl proton. These features result in a highly polar and strongly hydrogen-bond-donating medium.

Fluoroalcohols as a class are known to be potent hydrogen bond donors. wikipedia.orgresearchgate.net The acidity of the hydroxyl proton is significantly increased by the inductive effect of the six fluorine atoms, making the compound a much stronger hydrogen bond donor than its non-fluorinated analogues. This strong donor capability allows it to form powerful hydrogen bonds with Lewis basic sites on other molecules, such as the polar substituents of vinyl monomers (e.g., esters, amides). researchgate.net These specific interactions can stabilize transition states and influence reaction pathways.

The presence of the bulky phenyl group, in addition to the two trifluoromethyl groups, introduces significant steric hindrance around the hydroxyl group. This steric crowding can modulate the hydrogen bonding interactions, making them highly directional and selective. In polymerization reactions, this directed interaction between the solvent and the monomer or the growing polymer chain is a key factor in controlling the stereochemistry of the final polymer. researchgate.netchimia.ch

The significant separation of partial charges caused by the highly electronegative fluorine atoms makes this compound a highly polar solvent. Its non-fluorinated analogue, 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP), has a relatively high dielectric constant of 16.7. wikipedia.org This high polarity allows it to effectively solvate ions and polar molecules.

This characteristic gives the solvent a high ionizing power, meaning it can facilitate reactions that proceed through charged intermediates or transition states. The ability of a medium to stabilize charged species is crucial in many chemical processes. While radiation is a common source of ionization, certain solvents can also promote the formation of ions from neutral molecules. libretexts.org The high ionizing power of fluoroalcohols enables them to mediate reactions like Friedel-Crafts-type additions even in the absence of traditional Lewis acid catalysts.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 718-64-9 | |

| Molecular Formula | C₉H₆F₆O | scbt.com |

| Molecular Weight | 244.13 g/mol | |

| Density | 1.45 g/mL at 25 °C | |

| Boiling Point | 160 °C | |

| Refractive Index (n20/D) | 1.415 |

Influence on Polymerization Reactions

The unique solvent characteristics of this compound are particularly impactful in the domain of polymerization, where they can be used to exert control over polymer architecture, stereochemistry, and molecular weight.

Controlling the stereochemistry, or tacticity, of a polymer is crucial as it dictates the material's physical properties. In radical polymerization, achieving such control is traditionally challenging. However, the use of fluoroalcohols as solvents provides a powerful strategy for influencing stereoselectivity. researchgate.netchimia.ch The mechanism of control relies on the solvent's ability to interact with the monomer and the propagating polymer chain end.

The combination of strong hydrogen bonding and significant steric bulk in this compound allows it to direct the incoming monomer to approach the radical chain end from a specific face. researchgate.net This interaction, driven by hydrogen bonding to a polar group on the monomer and steric repulsion from the bulky solvent-monomer complex, can favor the formation of one stereoisomer over another, often leading to polymers with high syndiotacticity. researchgate.netchimia.ch

| Solvent Characteristic | Effect on Polymerization | Mechanism |

|---|---|---|

| Strong Hydrogen Bond Donor | Regulates polymer microstructure | Forms directional bonds with polar monomers, influencing their orientation during addition. researchgate.net |

| High Steric Bulk (Phenyl Group) | Induces stereospecificity (e.g., syndiotacticity) | Creates steric repulsion that biases the facial approach of incoming monomers to the growing chain end. researchgate.net |

| High Polarity / Ionizing Power | Facilitates catalyst solvation in controlled polymerizations | Stabilizes charged or polar catalyst complexes, maintaining their activity and solubility. |

Controlled/living radical polymerization (CRP or LRP) techniques are advanced methods that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.net The choice of solvent is critical for the success of many CRP systems.

Research has identified this compound as an effective solvent for a specific type of CRP known as Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP). scbt.comchemicalbook.com This technique is used for monomers such as methyl methacrylate (B99206) and styrene. scbt.comchemicalbook.com In SET-LRP, the solvent's primary role is to effectively solvate the copper catalyst complex, ensuring it remains active and accessible throughout the polymerization. The high polarity of the fluoroalcohol is well-suited for this purpose, contributing to the "controlled" nature of the reaction and enabling the production of well-defined polymers.

| Solvent System | Monomer | Polymer Molecular Weight (Mn) | Polydispersity Index (Đ or PDI) |

|---|---|---|---|

| This compound | Methyl Methacrylate | Predictable by monomer/initiator ratio | < 1.2 (Narrow) |

| This compound | Styrene | Predictable by monomer/initiator ratio | < 1.2 (Narrow) |

Note: This table presents typical, expected outcomes for a well-controlled SET-LRP process as described in the literature, where low polydispersity is a key indicator of a successful "living" polymerization. scbt.comchemicalbook.com

The synthesis of sequence-controlled polymers, where different monomers are arranged in a specific order along the polymer chain, is a significant goal in polymer science as it mimics the precise structures of biopolymers like proteins and DNA. nih.gov This level of control is typically achieved through complex, multi-step synthetic strategies.

While the unique hydrogen bonding and steric properties of this compound can influence the relative reactivities of different monomers in a copolymerization, its specific application to achieve precise, programmed monomer sequence control in a one-pot copolymerization is not widely documented in scientific literature. The development of solvent systems that can directly dictate monomer sequences remains an advanced and challenging area of research.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. wikipedia.org Solvents affect reactivity by stabilizing or destabilizing reactants and transition states, thereby altering the activation energy of a reaction. chemrxiv.orgajgreenchem.com this compound (HFPPOH), a fluorinated alcohol, exhibits unique solvent properties that significantly impact reaction kinetics and selectivity. These properties include strong hydrogen bond-donating ability, high ionizing power, and low nucleophilicity, making it a valuable medium for a range of chemical transformations. organic-chemistry.orgresearchgate.net

Modulating Reactivity in Organic Reactions

The distinct characteristics of this compound, similar to its well-studied analog hexafluoroisopropanol (HFIP), allow it to modulate the reactivity of various organic reactions. researchgate.netrsc.org Its strong hydrogen bond-donating capability can activate electrophiles and stabilize charged intermediates or transition states, leading to accelerated reaction rates. organic-chemistry.org

For instance, in reactions proceeding through cationic intermediates, the high ionizing power of fluorinated alcohols facilitates the formation of these species, while their low nucleophilicity prevents solvent interference in the reaction pathway. This is particularly advantageous in reactions like Friedel-Crafts acylations, where HFPPOH's analog, HFIP, has been shown to promote the reaction even without a traditional Lewis acid catalyst by activating the acyl chloride through hydrogen bonding. organic-chemistry.org

The effect of solvent on reaction rates is often correlated with solvent parameters like the dielectric constant. libretexts.org However, for fluorinated alcohols like HFPPOH, specific interactions such as hydrogen bonding play a more dominant role than bulk properties alone. chemrxiv.org The table below illustrates how changing the solvent can dramatically alter reaction rate constants in a typical nucleophilic substitution reaction, highlighting the difference between protic and aprotic environments. While this data is for a different reaction, it exemplifies the profound impact solvent choice has on kinetics.

Table 1: Relative Rate Constants of the SN2 Reaction of 1-Bromobutane with Azide in Various Solvents

| Solvent | Dielectric Constant (ε) | Type | Relative Rate Constant |

| Methanol | 32.7 | Protic | 1 |

| Water | 78.4 | Protic | 7 |

| DMSO | 46.7 | Aprotic | 1,300 |

| Acetonitrile | 37.5 | Aprotic | 5,000 |

| DMF | 36.7 | Aprotic | 28,000 |

This table is illustrative of general solvent effects and is adapted from established chemical principles. Specific rate enhancements in HFPPOH would require direct experimental data.

Impact on Oxygen Inhibition in Polymerization

Free-radical polymerization is a widely used method for producing polymers, but it is often hampered by the presence of molecular oxygen. radtech.org Oxygen acts as an inhibitor by reacting with the propagating carbon-centered radicals to form peroxy radicals. nih.gov These peroxy radicals are generally less reactive towards monomer propagation, thus quenching the polymerization chain reaction and leading to an inhibition period, reduced polymerization rates, and incomplete conversion. radtech.orguiowa.edu

This compound has been identified as an effective solvent for certain types of controlled radical polymerizations, such as Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP). chemicalbook.com While direct studies on HFPPOH's role in mitigating oxygen inhibition are limited, the properties of fluorinated solvents suggest potential benefits. The solubility of oxygen can vary significantly depending on the solvent, which in turn affects the rate of inhibition. nih.gov

The primary mechanism of oxygen inhibition involves the reaction of a propagating radical (P•) with oxygen (O₂). radtech.org

Reaction Scheme: Oxygen Inhibition

Propagation: P• + M → PM•

Inhibition: P• + O₂ → POO• (Peroxy radical, less reactive)

Solvents can influence this process. For example, solvents with higher viscosity can limit the diffusion of oxygen into the reaction medium, thereby reducing the inhibition effect. radtech.org Furthermore, some solvents can participate in secondary reactions that consume oxygen or regenerate active radicals. The impact of oxygen is most pronounced at the surface of a reaction mixture, where oxygen from the atmosphere can readily diffuse into the material. uiowa.edunih.gov

The table below shows the effect of oxygen on the polymerization of a monomer film, demonstrating the significant drop in conversion when the reaction is exposed to air.

Table 2: Effect of Oxygen on Photopolymerization Conversion

| Monomer System | Atmosphere | Final Monomer Conversion (%) |

| HDDA / DMPA | Nitrogen | ~95 |

| HDDA / DMPA | Air | ~60 |

Data adapted from studies on 1,6-Hexanediol diacrylate (HDDA) with a photoinitiator (DMPA), illustrating the general effect of oxygen inhibition. radtech.org

While HFPPOH is a valuable solvent for specific polymerization reactions, overcoming oxygen inhibition often requires additional strategies, such as using oxygen scavengers or maintaining an inert atmosphere. chemicalbook.comresearchgate.net

Applications in Advanced Organic Synthesis and Catalysis

Promoting Enantioselective Organocatalyzed Transformations

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions enantioselectively, 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol has been utilized to influence reaction outcomes, particularly in the synthesis of nitrogen-containing heterocyclic compounds.

The azepane scaffold is a seven-membered nitrogen-containing ring that is a core structure in numerous bioactive natural products and pharmaceutical agents. rsc.org The synthesis of functionalized azepanes with high stereocontrol remains a challenge in organic chemistry. An organocatalytic domino strategy has been developed to create oxygen-bridged bicyclic precursors, which can then be converted into various azepane derivatives. rsc.org

In this context, this compound was employed to facilitate the transformation of an azepan-2,3-dione intermediate. Specifically, Martin's sulfurane reagent was used to trigger a remote dehydration of a bicyclic precursor to yield an unsaturated azepan-2,3-dione. The addition of two equivalents of this compound to this reaction was found to furnish a more complex, functionalized azepan-2,3-dione derivative. rsc.org This step introduces an additional point of molecular diversity into the final azepane structure, demonstrating the utility of the compound in facilitating key synthetic steps. rsc.org

The stereochemical outcome of a reaction is paramount in the synthesis of chiral molecules. This compound has been shown to influence the diastereoselectivity of certain transformations without compromising the enantiomeric purity of the product.

In the synthesis of functionalized azepan-2,3-diones mentioned previously, the addition of this compound had a notable effect on the product's stereochemistry. The reaction, which proceeds from a precursor with a high enantiomeric excess (ee), yielded a final product bearing three stereogenic centers. The addition of the fluorinated alcohol guided the reaction to produce the functionalized azepan-2,3-dione with a diastereomeric ratio (dr) of 15:1, while importantly preserving the high enantiomeric excess of 94% ee. rsc.org This highlights the compound's ability to modulate the diastereochemical pathway of a reaction while leaving the established enantiopurity intact. rsc.org

| Reaction Condition | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Standard (Martin's sulfurane) | Unsaturated Azepan-2,3-dione | N/A (Single Product) | >99% |

| Addition of this compound | Functionalized Azepan-2,3-dione | 15 : 1 | 94% |

Role in Carbofunctionalization Reactions

Carbofunctionalization reactions, which involve the formation of new carbon-carbon and carbon-heteroatom bonds, are fundamental to synthetic organic chemistry. This compound has found application in several modern carbofunctionalization strategies, often in tandem with transition metals or as a key component in preparing hypervalent iodine reagents.

While the structurally related solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is widely documented as a powerful medium and promoter for a variety of Friedel-Crafts reactions, including difunctionalizations, specific literature detailing the application of this compound in promoting Friedel-Crafts-type difunctionalization is not prominent in currently available research. The unique properties of HFIP, such as its strong hydrogen-bond-donating ability and high ionizing power, are credited for its effectiveness, but analogous studies extensively featuring the phenyl-substituted variant for this specific class of reaction are less common.

Gold catalysis has become a powerful tool for activating alkynes toward nucleophilic attack. This compound has been involved in procedures related to gold-catalyzed reactions, particularly those employing hypervalent iodine reagents as oxidants. uni-heidelberg.de It has been used as a reagent in the synthesis of precursors for these transformations. uni-heidelberg.deamazonaws.com

A significant application of this compound is in the chemistry of hypervalent iodine compounds and their reactions with aryne intermediates. The Hexadehydro Diels-Alder (HDDA) reaction is a powerful method for generating highly reactive benzyne (B1209423) intermediates from polyyne precursors without the need for metals or harsh reagents. acs.org

Recent studies have detailed a cascade process that integrates the HDDA reaction with alkynyliodanation. acs.orgresearchgate.net This sequence allows for the efficient synthesis of highly substituted aryl-λ³-iodanes. In this process, a tetrayne-derived aryne, generated via the HDDA reaction, undergoes regioselective insertion into the alkynyl-iodine(III) bond of an alkynylbenziodoxole reagent. researchgate.net This yields a poly-functionalized aromatic ring. The compound this compound (HFAB) is explicitly acknowledged as a donated reagent in the publications describing this methodology, indicating its role in the development of these advanced synthetic cascades. acs.orgresearchgate.netbohrium.com This cascade provides divergent access to complex polyaromatic frameworks, including helicenes. researchgate.net

| Reaction Type | Role of this compound | Outcome | Reference |

|---|---|---|---|

| Azepane Synthesis | Additive | Facilitates formation of a functionalized azepan-2,3-dione with high diastereoselectivity. | rsc.org |

| Gold-Catalyzed C-H Alkynylation | Reagent in precursor synthesis | Used to prepare iodo-arenes for use in gold-catalyzed tandem reactions. | uni-heidelberg.deamazonaws.com |

| HDDA / Alkynyliodanation Cascade | Reagent in methodology development | Enables synthesis of highly substituted aryl-λ³-iodanes and polycyclic aromatics. | acs.orgresearchgate.net |

Stabilization and Reactivity Control of Reactive Intermediates

The structure of this compound, featuring a phenyl group and two trifluoromethyl groups attached to a tertiary alcohol, imparts distinct properties that influence the stability and reaction pathways of radical intermediates. The electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the hydroxyl proton, making HFPP a potent hydrogen-bond donor. This characteristic is central to its ability to interact with and stabilize reactive species.

Impact on Peroxy Radical Persistency

While direct studies quantifying the impact of this compound on the persistence of peroxy radicals (ROO•) are not extensively documented in the reviewed literature, the known properties of similar fluorinated alcohols allow for a reasoned analysis. The persistency of a radical is determined by its reactivity towards itself (self-reaction) and other species in the reaction medium. Solvents capable of forming strong hydrogen bonds can influence these reaction rates.

It is proposed that HFPP can stabilize peroxy radicals through hydrogen bonding between its hydroxyl group and the oxygen atoms of the peroxy radical. This interaction can lower the energy of the radical, thereby reducing its reactivity and increasing its lifetime or "persistency." This stabilization is particularly significant in reactions where the peroxy radical is a key intermediate, potentially leading to improved selectivity and yield of the desired products. For instance, in controlled radical polymerization processes, where HFPP has been used as a solvent, the stabilization of radical intermediates is crucial for maintaining the "living" nature of the polymerization. scbt.comchemicalbook.comsmolecule.com

The table below illustrates the potential effect of HFPP on the kinetic parameters of peroxy radical reactions, based on general principles of solvent effects on radical stability.

| Parameter | Expected Influence of HFPP | Rationale |

| Rate of Self-Reaction | Decrease | Hydrogen-bond stabilization reduces the intrinsic reactivity of the peroxy radical. |

| Rate of Hydrogen Atom Abstraction | Decrease | Solvation of the peroxy radical by HFPP may sterically hinder its approach to a hydrogen atom donor. |

| Peroxy Radical Lifetime | Increase | A decrease in the rates of decay pathways leads to a longer-lived radical species. |

This table is based on theoretical considerations of the hydrogen-bonding capabilities of this compound and its expected interaction with peroxy radicals.

Influence on Radical Clock Competitions

Radical clock experiments are a powerful tool for determining the rates of fast radical reactions. These experiments rely on a competition between a unimolecular rearrangement of a "clock" radical with a known rate constant and a bimolecular reaction with an unknown rate constant. The product distribution allows for the calculation of the unknown rate.

The solvent can significantly influence the rates of both the unimolecular and bimolecular reactions in a radical clock experiment. The strong hydrogen-bonding and polar nature of this compound can affect the transition states of these competing pathways. For instance, if the bimolecular reaction involves a polar transition state, a polar solvent like HFPP would be expected to stabilize this transition state, thereby increasing the rate of the bimolecular reaction relative to the unimolecular rearrangement.

While specific radical clock experiments conducted in HFPP are not detailed in the available literature, the known solvent effects of hexafluoroisopropanol (HFIP), a closely related compound, suggest that HFPP would likely influence the outcomes of such experiments. For example, in reactions involving cationic radical intermediates, the high ionizing power of fluorinated alcohols can stabilize these species, potentially altering the reaction landscape and favoring pathways that proceed through such intermediates.

The following table outlines the potential influence of HFPP on a hypothetical radical clock experiment.

| Competing Reaction | Transition State Polarity | Expected Influence of HFPP on Rate |

| Unimolecular Rearrangement (Radical Clock) | Typically non-polar | Minimal direct effect, may be indirectly affected by solvation of the radical. |

| Bimolecular Reaction (e.g., atom transfer) | Can be polar | Rate acceleration due to stabilization of a polar transition state. |

This table presents a hypothetical scenario to illustrate the potential influence of this compound on radical clock experiments based on its known solvent properties.

Modulation of Phenoxyl Radical Properties

Phenoxyl radicals are key intermediates in various oxidative processes, including enzymatic catalysis and antioxidant chemistry. The properties of phenoxyl radicals, such as their stability and reactivity, are highly dependent on the electronic nature of the substituents on the aromatic ring and the surrounding solvent environment.

This compound can modulate the properties of phenoxyl radicals through hydrogen bonding. The acidic hydroxyl group of HFPP can form a strong hydrogen bond with the oxygen atom of the phenoxyl radical. This interaction can have several consequences:

Stabilization: The hydrogen bond can delocalize the unpaired electron spin density, leading to a more stable radical.

Reactivity Tuning: By engaging the lone pair of electrons on the oxygen atom, HFPP can alter the reactivity of the phenoxyl radical towards other substrates. For example, it might decrease its propensity for dimerization or disproportionation reactions.

Redox Potential Modification: The electronic perturbation caused by hydrogen bonding can shift the redox potential of the phenoxyl radical/phenol couple.

Although direct experimental data on the interaction between HFPP and phenoxyl radicals is scarce, the principles of hydrogen bonding and solvent effects on radical stability strongly suggest that HFPP would have a significant modulating effect on the properties and reactivity of these important intermediates.

Computational and Theoretical Studies on 1,1,1,3,3,3 Hexafluoro 2 Phenylpropan 2 Ol Interactions

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a important method for gaining mechanistic insights into reactions involving complex molecules like 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol. researchgate.netmdpi.com DFT calculations allow for the determination of electronic structure and energies of reactants, products, and transition states, which is crucial for understanding reaction pathways. rsc.orgresearchgate.net

DFT studies can elucidate the role of this compound as a solvent or catalyst in various organic transformations. For instance, in reactions where it acts as a proton donor, DFT can model the proton transfer process and calculate the associated energy barriers. The choice of functional and basis set is critical for obtaining accurate results. For example, functionals like B3LYP are commonly used for geometric optimization, while more modern functionals may be employed for more accurate energy calculations. researchgate.net The inclusion of dispersion corrections is also important for accurately modeling non-covalent interactions.

A plausible reaction mechanism, supported by theoretical approaches based on DFT calculations, can be proposed for various reactions. researchgate.net For example, in the context of electrophilic aromatic substitution, DFT could be used to model the interaction of an electrophile with the phenyl ring of this compound and determine the regioselectivity of the reaction.

Table 1: Representative Functionals Used in DFT Calculations for Mechanistic Studies

| Functional | Type | Common Applications |

| B3LYP | Hybrid | Geometry optimization, frequency calculations |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry |

| ωB97X-D | Range-separated hybrid with dispersion correction | Excellent for non-covalent interactions, long-range effects |

| PBE0 | Hybrid | General purpose, good balance of accuracy and cost |

Modeling of Hydrogen-Bonded Complexes

The hydrogen-bonding capabilities of this compound are central to its chemical behavior. Computational modeling, particularly through DFT, is instrumental in characterizing the geometry, stability, and vibrational properties of its hydrogen-bonded complexes.

A notable example of such a study involves the investigation of the binary complex formed between the structurally similar 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 1,4-dioxane. researchgate.net Theoretical conformational searches for such complexes can identify numerous minimum energy structures. researchgate.net For the HFIP•1,4-dioxane complex, theoretical calculations identified 17 minimum energy structures, with the most stable conformer featuring a trans-HFIP subunit hydrogen-bonded to an oxygen atom of 1,4-dioxane. researchgate.net This primary interaction is further stabilized by weaker F•••H attractive interactions. researchgate.net

To analyze the nature of these intermolecular interactions in detail, various theoretical approaches can be employed, including Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Symmetry-Adapted Perturbation Theory (SAPT). researchgate.net These methods provide a deeper understanding of the attractive and repulsive forces at play within the hydrogen-bonded complexes. The interaction energies calculated for these complexes can be compared with those of related systems, such as the self-associated dimer of the alcohol or its complexes with water. researchgate.net

Table 2: Calculated Interaction Energies for HFIP Complexes

| Complex | Method | Interaction Energy (kJ mol⁻¹) |

| HFIP•••1,4-Dioxane | SAPT | -30.5 |

| (HFIP)₂ | SAPT | -25.2 |

| HFIP•••H₂O | SAPT | -24.8 |

Note: Data is illustrative and based on findings for the related compound HFIP.

Analysis of Transition States and Energetics

The analysis of transition states and the energetics of reaction pathways is a key application of computational chemistry in understanding the reactivity of this compound. DFT calculations are frequently used to locate transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net

The activation energy of a reaction can be determined by calculating the energy difference between the reactants and the transition state. researchgate.net This information is vital for predicting reaction rates and understanding how factors such as solvent effects or catalyst presence influence the reaction mechanism. For instance, the highly polar and hydrogen-bond-donating nature of related hexafluoroalcohols is known to stabilize cationic intermediates in solution. blogspot.com Computational models can quantify this stabilization effect and its impact on the transition state energy.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state structure indeed connects the desired reactants and products. researchgate.net By mapping the reaction pathway, IRC analysis provides a detailed picture of the geometric changes that occur as the reaction progresses. This level of detail is invaluable for rationalizing experimentally observed outcomes and for designing new, more efficient chemical transformations.

Table 3: Hypothetical Energetic Data for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -5.2 |

This table provides a hypothetical example of the kind of energetic data that can be obtained from DFT calculations.

Force Field Development and Simulation Studies

While quantum mechanical methods like DFT are powerful for studying reaction mechanisms, they are computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations, which rely on empirical force fields, are better suited for studying the bulk properties and dynamic behavior of molecules like this compound in the condensed phase. ethz.ch

The accuracy of MD simulations is highly dependent on the quality of the underlying force field. ethz.ch A force field consists of a set of functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov For novel molecules like this compound, specific force field parameters may need to be developed. This parametrization process often involves fitting to experimental data (e.g., density, enthalpy of vaporization) and/or data from high-level quantum mechanical calculations. researchgate.net

Once a reliable force field is established, MD simulations can be used to investigate a wide range of phenomena. For example, simulations of this compound in aqueous solution could reveal details about its solvation structure and its tendency to form aggregates. researchgate.net Simulation studies have been conducted on the related compound HFIP to understand its effects on the secondary structure of peptides, demonstrating its helix-stabilizing properties. researchgate.net Similar studies with this compound could provide insights into its interactions with biomolecules. nih.gov

Table 4: Key Components of a Molecular Mechanics Force Field

| Term | Description |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. |

| Angle Bending | Represents the energy associated with deforming the angle between three bonded atoms. |

| Torsional (Dihedral) | Models the energy barrier to rotation around a chemical bond. |

| Van der Waals | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms. |

| Electrostatic | Describes the Coulombic interactions between atomic partial charges. |

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol, both ¹⁹F and ¹H NMR spectroscopy provide invaluable information, serving distinct yet complementary purposes in research.

¹⁹F NMR for Hydrogen-Bond Acceptance Scales

The fluorine atoms in this compound make it an interesting candidate for studies involving hydrogen bonding. While the covalently bound fluorine atoms are weak hydrogen-bond acceptors, the hydroxyl group is a very strong hydrogen-bond donor. This property is central to its use in developing and understanding hydrogen-bond acceptance scales.

In ¹⁹F NMR, the chemical shift of the fluorine nuclei is highly sensitive to their electronic environment. When the hydroxyl group of this compound donates a hydrogen bond to a solvent molecule (the hydrogen-bond acceptor), the electronic density around the entire molecule is perturbed. This perturbation is transmitted to the trifluoromethyl (CF₃) groups, causing a change in the ¹⁹F NMR chemical shift.

Researchers can systematically measure the ¹⁹F chemical shift of this compound in a variety of solvents with different hydrogen-bond accepting capabilities. By correlating the changes in the ¹⁹F chemical shift with known hydrogen-bond basicity parameters of the solvents, it is possible to contribute to or validate hydrogen-bond acceptance scales. Generally, a greater downfield shift in the ¹⁹F resonance corresponds to a stronger hydrogen bond formed between the alcohol's proton and the acceptor molecule. This is because the acceptor draws electron density away from the proton, which in turn deshields the fluorine nuclei.

Table 1: Representative ¹⁹F NMR Chemical Shift Changes for a Fluorinated Alcohol in Different Hydrogen-Bonding Environments

| Solvent | Hydrogen-Bond Basicity (β) | Δδ (¹⁹F) ppm (Hypothetical) |

| Hexane | 0.00 | 0.00 |

| Diethyl ether | 0.47 | -0.25 |

| Acetone | 0.48 | -0.28 |

| Tetrahydrofuran (B95107) | 0.55 | -0.35 |

| Dimethyl sulfoxide | 0.76 | -0.52 |

¹H NMR for Product Characterization and Regioisomer Ratios

Beyond simple characterization of the parent molecule, ¹H NMR is crucial for analyzing the products of reactions where this compound is a reactant or a product. For instance, in electrophilic aromatic substitution reactions on the phenyl ring of this molecule, various regioisomers (ortho, meta, and para) can be formed. ¹H NMR spectroscopy is a powerful method for determining the ratio of these isomers in the product mixture.

The aromatic region of the ¹H NMR spectrum (typically 6-8 ppm) will show distinct signals for each regioisomer due to the different symmetry and electronic environments of the protons on the substituted phenyl ring. By integrating the signals that are unique to each isomer, a quantitative determination of the regioisomer ratio can be achieved without the need for chromatographic separation. For example, the proton adjacent to a newly introduced nitro group in an ortho-isomer will have a different chemical shift and coupling pattern compared to the corresponding protons in the para-isomer.

Table 2: Hypothetical ¹H NMR Data for a Mixture of Ortho and Para Substituted this compound Derivatives

| Isomer | Diagnostic Proton Signal | Chemical Shift (ppm) | Integration | Calculated Ratio |

| Para-isomer | Doublet, 2H | 7.85 | 1.00 | 67% |

| Ortho-isomer | Doublet, 1H | 8.10 | 0.50 | 33% |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Given that this compound is a stable, closed-shell molecule with no unpaired electrons, it is not directly analyzable by EPR spectroscopy.

There is no significant body of research indicating the use of this compound as a spin trap or as a precursor to a stable radical species that would be studied by EPR. However, its properties as a highly polar, weakly coordinating, and hydrogen-bond-donating solvent could make it suitable for use as a solvent in EPR studies of other radical species. Fluorinated solvents are sometimes employed in EPR to achieve better solubility of certain analytes or to study solvent effects on radical stability and reactivity. The high dielectric constant of fluorinated alcohols can influence the g-factor and hyperfine coupling constants of dissolved radicals. Despite this potential, its application as a solvent in published EPR studies is not widespread.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of known and unknown compounds.

GC-MS for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

In a research context, GC-MS can be used to monitor the progress of a reaction involving this compound. Small aliquots of the reaction mixture can be taken at different time points, and after sample preparation, analyzed by GC-MS. The resulting chromatograms would show peaks corresponding to the starting materials, intermediates, and products. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the products over time, a reaction profile can be constructed.

Furthermore, the mass spectrum associated with each chromatographic peak serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragmentation patterns, such as the loss of a CF₃ group. This allows for unambiguous identification of the compound in a complex mixture. For example, the analysis of the related compound hexafluoroisopropanol, a metabolite of the anesthetic sevoflurane, is routinely carried out using GC-MS. nih.gov This demonstrates the suitability of the technique for analyzing small fluorinated alcohols. nih.govnih.gov

Table 3: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time (GC) | Dependent on column and conditions |

| Molecular Ion (m/z) | 244.03 |

| Key Fragment Ion (m/z) | 175.03 ([M-CF₃]⁺) |

| Key Fragment Ion (m/z) | 77.04 ([C₆H₅]⁺) |

MALDI-TOF MS for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large molecules like polymers and biomolecules. The technique involves embedding the analyte in a crystalline matrix, which absorbs the laser energy and facilitates the gentle ionization of the analyte.

While this compound is not typically used as a matrix itself, its unique solvent properties can be advantageous in the sample preparation for MALDI-TOF MS analysis of certain polymers. Fluorinated alcohols are excellent solvents for a range of polymers that may have poor solubility in more common solvents like tetrahydrofuran or acetone.

For a successful MALDI-TOF analysis, the polymer, the matrix, and a cationizing salt must all be dissolved and co-crystallize on the target plate. The ability of this compound to dissolve both polar polymers and common MALDI matrices could facilitate the preparation of homogenous samples, leading to better spectral quality. The choice of solvent is a critical parameter in MALDI-TOF MS as it affects the crystal formation and the incorporation of the analyte into the matrix crystals. researchgate.net The high volatility of this fluorinated alcohol also aids in the rapid drying of the sample spot on the MALDI target.

Future Research Directions and Emerging Applications of 1,1,1,3,3,3 Hexafluoro 2 Phenylpropan 2 Ol

Development of Novel Synthetic Transformations

Future research is anticipated to expand the utility of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol as a powerful solvent and promoter for a variety of novel synthetic transformations beyond its current applications.

Current and Emerging Applications in Polymer Synthesis:

One of the established applications of this compound is its use as an effective solvent in controlled radical polymerization. chemicalbook.comscbt.com Specifically, it has been shown to be a suitable medium for the Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP) of methyl methacrylate (B99206) and the polymerization of styrene. chemicalbook.comscbt.com The ability of this fluorinated alcohol to effectively solvate the catalyst complexes is crucial for achieving well-defined polymer architectures.

Future investigations will likely focus on expanding the range of monomers that can be polymerized in this solvent, leading to the synthesis of novel polymers with tailored properties. Research into its role in other types of polymerization, such as cationic or anionic polymerization, could also unveil new synthetic pathways.

Potential in Organic Synthesis:

Drawing parallels from its non-phenylated analog, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), there is significant potential for this compound to mediate a variety of other organic reactions. For instance, HFIP has been demonstrated to promote intramolecular Friedel-Crafts acylations without the need for additional catalysts. researchgate.net Future studies could explore if this compound can facilitate similar or even more selective transformations, with the phenyl group potentially influencing reaction pathways and stereochemical outcomes. The unique solvent properties of fluorinated alcohols, such as high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, make them attractive media for a range of chemical reactions. researchgate.netbohrium.com

Exploration of New Catalytic Systems

The exploration of new catalytic systems where this compound plays a crucial role is a promising avenue for future research. Its ability to stabilize cationic intermediates and interact with catalysts could be harnessed to develop novel and more efficient catalytic processes.

Role in Homogeneous Catalysis:

Research on the related compound HFIP has shown its effectiveness in a variety of homogeneous catalytic reactions, including gold-catalyzed cycloisomerizations and Pd-catalyzed C-H activation. researchgate.netsemanticscholar.org In these systems, HFIP can act as both a solvent and a co-catalyst, activating the metal catalyst through hydrogen bonding. Future work could investigate whether this compound can offer unique advantages in similar catalytic cycles. The phenyl moiety could influence catalyst solubility, stability, and even the electronic properties of the catalytic species, potentially leading to enhanced reactivity and selectivity.

Catalyst-Free Reactions:

The strong hydrogen-bonding ability and high ionizing power of fluorinated alcohols can also enable "catalyst-free" reactions. For example, HFIP has been used as a reusable promoting medium for the green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds. doaj.orgresearchgate.net Investigating the potential of this compound to promote similar multicomponent reactions could lead to more sustainable and atom-economical synthetic methods.

Advanced Materials Science Applications

The incorporation of this compound into advanced materials or its use in their fabrication is a largely unexplored but potentially fruitful area of research.

Functional Polymers and Coatings:

Given its utility in polymerization, future research could focus on synthesizing functional polymers where the terminal group derived from this compound imparts specific properties. These could include enhanced thermal stability, low surface energy, or specific optical properties. Its high solvent power for a range of polymers also suggests its potential use in the preparation of thin films and coatings with unique characteristics.

Self-Assembled Materials:

Studies on HFIP have shown its ability to induce self-assembly in aromatic dipeptides, leading to the formation of ordered structures like microribbons. researchgate.net The different modes of interaction of fluorinated alcohols with peptides can lead to distinct morphologies. researchgate.net Future research could explore the self-assembly of various molecules in this compound, with the expectation that the phenyl group could lead to novel supramolecular architectures with interesting electronic or biological properties. Furthermore, the high solubility of cyclodextrins in HFIP has been utilized to prepare cyclodextrin-assembled materials, such as crystalline solids and microfibers. rsc.org This suggests that this compound could be a valuable solvent for processing other challenging molecules into functional materials.

Deeper Understanding of Solvent-Solute Interactions at the Molecular Level

A fundamental understanding of the interactions between this compound and solute molecules at the molecular level is crucial for rationally designing its applications. Future research in this area will likely employ a combination of computational and experimental techniques.

Computational Modeling:

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of HFIP in solution, including its tendency to form clusters in aqueous mixtures and its interactions with peptides. researchgate.netnih.govnih.gov Similar computational studies on this compound would provide valuable insights into its solvation dynamics, the structure of its solutions, and its specific interactions with different functional groups. These simulations can help to elucidate the role of the phenyl group in modulating the solvent's properties and its interactions with solutes.

Spectroscopic Studies:

Experimental techniques such as solvatochromic studies, which examine the effect of the solvent on the UV-visible absorption spectra of probe molecules, can provide information about the nature and strength of solvent-solute interactions. mdpi.comresearchgate.net Such studies on this compound would help to quantify its polarity and hydrogen-bonding capabilities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques that probe intermolecular Nuclear Overhauser Effects (NOEs), can provide detailed information about the proximity and relative orientation of solvent and solute molecules. nih.gov Applying these techniques to systems containing this compound will be essential for building a comprehensive picture of its behavior as a solvent.

Q & A

Q. What are the critical physicochemical properties of 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (HFPP) for experimental design?

HFPP has a molecular formula of and a molecular weight of 252.13 g/mol. Key properties include:

- Hydrogen bonding : One hydrogen bond donor and seven acceptors, influencing solubility in polar solvents like ethanol and chloroform .

- LogP : High hydrophobicity due to fluorine substitution, impacting partitioning in biphasic systems .

- Thermal stability : Decomposes above 373°C, requiring careful temperature control in reactions .

- Density : ~1.484 g/mL at 25°C, critical for solvent layering in extraction protocols .

Q. How should HFPP be safely stored and handled in laboratory settings?

- Storage : Seal in airtight containers at room temperature (RT) to prevent moisture absorption, which can hydrolyze the compound .

- Handling : Use neoprene gloves and fume hoods to avoid dermal/ocular exposure. HFPP is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) .

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to minimize environmental release of fluorinated byproducts .

Q. What are the primary applications of HFPP in synthetic chemistry?

HFPP serves as:

- Solvent : Facilitates organometallic reactions (e.g., vanadium-alkylidene complex formation) due to its low nucleophilicity and high dielectric constant .

- Ligand precursor : Used in synthesizing RORγt inverse agonists (e.g., SR1001) for autoimmune disease research .

- Derivatization agent : Enhances GC/MS sensitivity for polar analytes via fluorinated derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.